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molecular formula C7H6N2O B3328011 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile CAS No. 40740-40-7

5-formyl-1-methyl-1H-pyrrole-3-carbonitrile

Cat. No. B3328011
M. Wt: 134.14 g/mol
InChI Key: VVLNIBBMYWUBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06740647B1

Procedure details

1-Methylpyrrole-2-carbaldehyde (10 g, 91.6 mmol) was dissolved in acetonitrile (100 ml) and cooled to −45° C. Chlorosulfonyl isocyanate (38.9 g, 274.9 mmol) in acetonitrile (40 ml) was added dropwise in the course of 40 minutes. The mixture was subsequently stirred for 12 hours at room temperature. After dropwise addition of dimethylformamide (35 ml), the mixture was warmed to 50° C. for 1 hour. After cooling to room temperature, the reaction mixture was poured onto ice (200 ml) and 2N sodium hydroxide solution (286 ml). The precipitate formed was filtered off with suction. The filtrate was extracted with diethyl ether. The combined ether phases were washed until neutral with dilute sodium hydrogen carbonate solution and water and dried over sodium sulfate. The solvent was distilled out in a water pump vacuum and the residue was combined with the precipitate previously obtained. Recrystallization from petroleum ether gave 4-cyano-1-methylpyrrole-2-carbaldehyde (4.3 g) (see, for example, C. E. Loader et al. Can. J. Chem. (1981), 59, 2673-6) 1-H [sic] NMR (CDCl3) δ=4.0 (s, 3H); 7.2 (s, 1H); 7.3 (s, 1H); 9.6 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
286 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[O:8].ClS([N:13]=[C:14]=O)(=O)=O.CN(C)C=O.[OH-].[Na+]>C(#N)C>[C:14]([C:5]1[CH:4]=[C:3]([CH:7]=[O:8])[N:2]([CH3:1])[CH:6]=1)#[N:13] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1C(=CC=C1)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
38.9 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
286 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 50° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with diethyl ether
WASH
Type
WASH
Details
The combined ether phases were washed until neutral with dilute sodium hydrogen carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out in a water pump vacuum
CUSTOM
Type
CUSTOM
Details
previously obtained
CUSTOM
Type
CUSTOM
Details
Recrystallization from petroleum ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C=1C=C(N(C1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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